

Pyrene-PEG2-azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrene-PEG2-azide

Cat. No.: B1193582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Pyrene-PEG2-azide is a versatile, fluorescent chemical probe that serves as a cornerstone in modern bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and characterization data.

Core Concepts: Structure and Function

Pyrene-PEG2-azide, systematically named N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide, is a bifunctional molecule featuring a pyrene moiety and a terminal azide group, connected by a hydrophilic diethylene glycol (PEG2) linker.[\[1\]](#)

- Pyrene Moiety: A polycyclic aromatic hydrocarbon that exhibits strong intrinsic fluorescence, making it an excellent reporter group for imaging and detection applications.[\[2\]](#) Its excitation and emission spectra are well-characterized, allowing for sensitive detection in various biological assays.
- PEG2 Linker: The diethylene glycol spacer enhances the aqueous solubility of the molecule, which is crucial for its use in biological systems.[\[3\]](#) The flexibility and length of the PEG linker can also be critical in applications like PROTAC development, where it influences the formation of the ternary complex.[\[4\]](#)

- **Azide Group:** This functional group is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This highly efficient and specific reaction allows for the covalent attachment of **Pyrene-PEG2-azide** to molecules containing an alkyne group.

Physicochemical and Spectroscopic Data

The key quantitative properties of **Pyrene-PEG2-azide** are summarized in the tables below for easy reference and comparison.

Identifier	Value
IUPAC Name	N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide
CAS Number	2135330-58-2
Chemical Formula	C ₂₃ H ₂₂ N ₄ O ₃
Molecular Weight	402.45 g/mol
Exact Mass	402.1692

Property	Value
Appearance	Yellow viscous liquid or solid
Purity	≥95%
Solubility	Soluble in DMSO, DMF, DCM
Storage	Store at -20°C, desiccated and protected from light

Spectroscopic Property	Wavelength (nm)
Excitation Maximum	~339 nm
Emission Maximum	~384 nm

Characterization Data

Precise characterization is essential for ensuring the quality and reliability of **Pyrene-PEG2-azide** in experimental settings.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	403.1765	Typically reported by suppliers

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, experimentally acquired ¹H and ¹³C NMR spectra for **Pyrene-PEG2-azide** are limited, the expected chemical shifts can be predicted based on the structure and data from its precursors, pyrene-1-carboxylic acid and 2-(2-(2-azidoethoxy)ethoxy)ethanamine.

Note: The following are predicted assignments and may vary slightly from experimental data.

¹H NMR (predicted):

- Pyrene protons: Multiple signals in the aromatic region (~8.0-9.0 ppm).
- PEG protons: A series of triplets and multiplets in the range of ~3.5-4.0 ppm.
- Amide proton: A broad singlet or triplet around ~7.0-8.0 ppm.
- Azide-adjacent protons: A triplet around ~3.4 ppm.

¹³C NMR (predicted):

- Pyrene carbons: Multiple signals in the aromatic region (~120-135 ppm).
- Carbonyl carbon: A signal around ~165-170 ppm.

- PEG carbons: Signals in the range of ~40-70 ppm.
- Azide-adjacent carbon: A signal around ~50 ppm.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Pyrene-PEG2-azide** and its application in bioconjugation via click chemistry.

Synthesis of Pyrene-PEG2-azide

The synthesis of **Pyrene-PEG2-azide** is a two-step process involving the synthesis of the amino-PEG2-azide linker followed by its coupling with pyrene-1-carboxylic acid.

Step 1: Synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethanamine

This protocol is adapted from established methods for the synthesis of amino-PEG-azide linkers.

Materials:

- 2-[2-(2-Chloroethoxy)ethoxy]ethanamine
- Sodium azide (NaN_3)
- Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 2-[2-(2-Chloroethoxy)ethoxy]ethanamine and an excess of sodium azide (typically 1.5-3 equivalents) in DMF.

- Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature and dilute with deionized water.
- Extract the aqueous layer with ethyl acetate multiple times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-azidoethoxy)ethoxyethanamine.

Step 2: Amide Coupling of Pyrene-1-carboxylic Acid and 2-(2-azidoethoxy)ethoxyethanamine

This protocol utilizes standard peptide coupling reagents.

Materials:

- Pyrene-1-carboxylic acid
- 2-(2-azidoethoxy)ethoxyethanamine (from Step 1)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBr)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve pyrene-1-carboxylic acid, EDC (1.2 eq.), and HOBT (1.2 eq.) in DCM or DMF.
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Add a solution of 2-(2-(2-azidoethoxy)ethoxy)ethanamine (1.0 eq.) and TEA or DIPEA (2-3 eq.) in the same solvent to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, filter the reaction mixture if a precipitate (e.g., DCU from DCC) has formed.
- Dilute the filtrate with DCM and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **Pyrene-PEG2-azide**.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an alkyne-containing biomolecule with **Pyrene-PEG2-azide**.

Materials:

- **Pyrene-PEG2-azide**
- Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
- Copper(II) sulfate (CuSO_4)

- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
- Phosphate-buffered saline (PBS) or another suitable aqueous buffer
- Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare stock solutions:
 - **Pyrene-PEG2-azide** in DMSO (e.g., 10 mM).
 - Alkyne-modified biomolecule in a suitable buffer.
 - CuSO₄ in deionized water (e.g., 50 mM).
 - Sodium ascorbate in deionized water (e.g., 500 mM, prepare fresh).
 - THPTA or TBTA in DMSO or water (e.g., 100 mM).
- In a microcentrifuge tube, combine the alkyne-modified biomolecule with a molar excess of **Pyrene-PEG2-azide** (typically 2-10 equivalents).
- Add the copper-chelating ligand (THPTA or TBTA) to the mixture.
- Add CuSO₄ to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
- Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific biomolecule. The reaction can be protected from light to prevent photobleaching of the pyrene fluorophore.

- The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.
- The efficiency of labeling can be assessed by fluorescence spectroscopy or mass spectrometry.

Applications in Research and Drug Development

Pyrene-PEG2-azide is a valuable tool in a variety of research areas due to its unique combination of properties.

Bioconjugation and Fluorescent Labeling

The primary application of **Pyrene-PEG2-azide** is the fluorescent labeling of biomolecules. Its azide functionality allows for its specific attachment to alkyne-modified proteins, nucleic acids, lipids, or other molecules of interest. The attached pyrene moiety then serves as a sensitive fluorescent probe for:

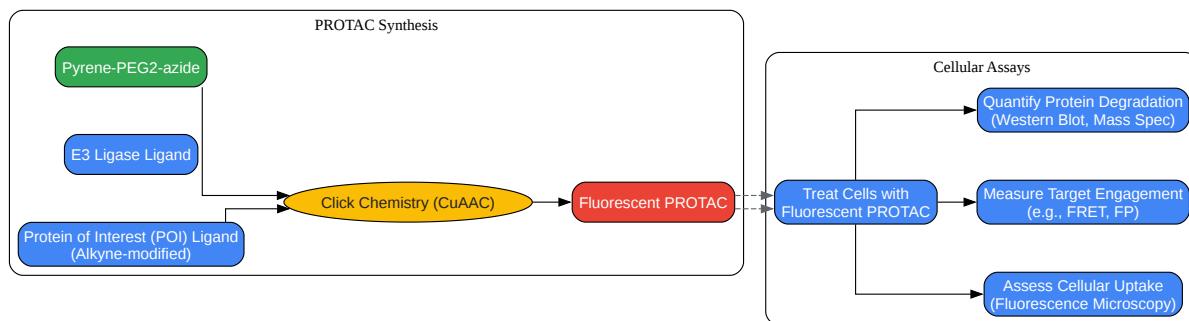
- Fluorescence Microscopy: Visualizing the localization and trafficking of labeled molecules within cells.
- Flow Cytometry: Quantifying labeled cells or molecules.
- Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes.

PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. **Pyrene-PEG2-azide** can be used as a fluorescent linker in the synthesis of PROTACs. The modular nature of PROTACs allows for the synthesis of a library of compounds with different linkers to optimize degradation efficiency. The use of a fluorescent linker like **Pyrene-PEG2-azide** facilitates the study of PROTAC mechanism of action, including cellular uptake, target engagement, and ternary complex formation.

Signaling Pathways and Experimental Workflows

The primary workflow involving **Pyrene-PEG2-azide** is in the construction and evaluation of PROTACs.



[Click to download full resolution via product page](#)

Caption: Workflow for PROTAC synthesis and evaluation using **Pyrene-PEG2-azide**.

This workflow illustrates the synthesis of a fluorescent PROTAC using **Pyrene-PEG2-azide** via click chemistry, followed by its application in cellular assays to determine its efficacy in promoting the degradation of a target protein. The intrinsic fluorescence of the pyrene linker allows for direct measurement of cellular uptake and can be utilized in various biophysical assays to study target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Pyrene-PEG2-azide [myskinrecipes.com]
- 3. Pyrene-PEG2-azide, 2135330-58-2 | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pyrene-PEG2-azide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193582#what-is-pyrene-peg2-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com